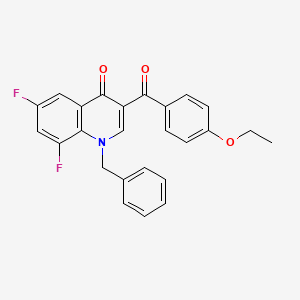
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad range of biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzoyl chloride, benzylamine, and 6,8-difluoroquinoline.
Formation of Intermediate: The first step involves the acylation of benzylamine with 4-ethoxybenzoyl chloride to form an intermediate benzamide.
Cyclization: The intermediate undergoes cyclization with 6,8-difluoroquinoline under acidic conditions to form the quinolone core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolone ring, potentially altering its biological activity.
Substitution: Halogen atoms (fluorine) on the quinolone ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolone N-oxides, while reduction could produce dihydroquinolones.
Scientific Research Applications
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections, cancer, and other diseases.
Industry: It may be used in the development of new pharmaceuticals or as a precursor in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.
Receptors: It might bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound could intercalate with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-(4-methoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one
- 1-Benzyl-3-(4-chlorobenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one
- 1-Benzyl-3-(4-nitrobenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one
Uniqueness
1-Benzyl-3-(4-ethoxybenzoyl)-6,8-difluoro-1,4-dihydroquinolin-4-one is unique due to the presence of the ethoxy group, which can influence its lipophilicity, bioavailability, and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents, affecting their chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-(4-ethoxybenzoyl)-6,8-difluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO3/c1-2-31-19-10-8-17(9-11-19)24(29)21-15-28(14-16-6-4-3-5-7-16)23-20(25(21)30)12-18(26)13-22(23)27/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIMUEVSXADSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2764307.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2764309.png)
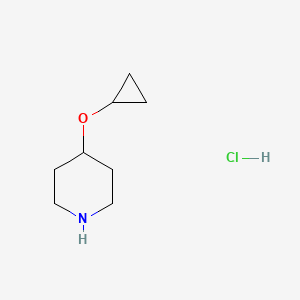
![(3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid](/img/new.no-structure.jpg)





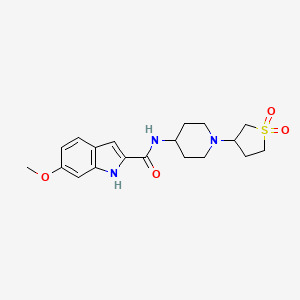
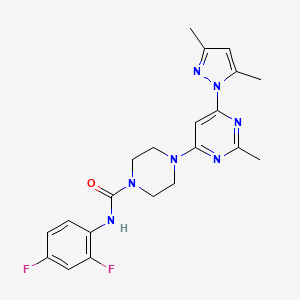
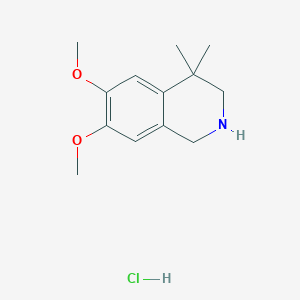
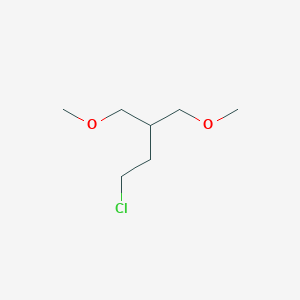
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)
